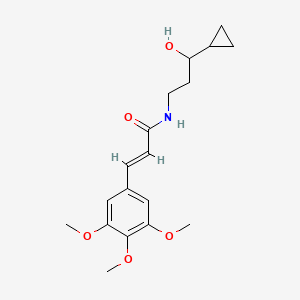
(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as CR845, is a novel kappa-opioid receptor agonist that has been extensively studied for its potential use in pain management.
Scientific Research Applications
RAFT Polymerization and Thermoresponsive Polymers
Acrylamides are pivotal in the synthesis of polymers through RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization, enabling controlled, room-temperature polymerization processes. For instance, poly(N-isopropyl acrylamide) is a thermoresponsive polymer investigated for drug delivery applications due to its unique property of undergoing a phase transition at specific temperatures (Convertine et al., 2004). Similarly, acrylamide derivatives have been designed to exhibit tunable lower critical solution temperatures (LCST), influenced by molecular weight, salt concentration, and pH, offering versatile applications in responsive materials (Jiang et al., 2014).
Supramolecular Architecture Changes
Acrylamide copolymers can undergo phase transitions triggered by external stimuli such as pH changes, demonstrating potential in controlled release materials. This is achieved by copolymerizing N-isopropylacrylamide with pH-sensitive monomers, which allows for significant changes in polymer conformation and solubility in response to acidic environments (Heath et al., 2010).
Tissue Engineering Applications
In tissue engineering, acrylamide-based scaffolds with degradability and controlled porosity have been developed. These scaffolds exhibit thermoresponsive properties, enabling cell entrapment and infiltration within a temperature-sensitive matrix, conducive to angiogenesis and biointegration (Galperin et al., 2010).
Corrosion Inhibition
Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors, offering protective solutions for metals in corrosive environments. This application extends the utility of acrylamide compounds beyond biomedicine into materials science, demonstrating their versatility in both biological and industrial applications (Abu-Rayyan et al., 2022).
Environmental and Neurotoxicity Studies
The environmental fate and neurotoxicity of acrylamide and its polymers have been extensively reviewed, highlighting the importance of understanding the impact of these compounds beyond their functional applications. Such studies are crucial for ensuring the safe use of acrylamide derivatives in various fields (Smith & Oehme, 1991).
properties
IUPAC Name |
(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-22-15-10-12(11-16(23-2)18(15)24-3)4-7-17(21)19-9-8-14(20)13-5-6-13/h4,7,10-11,13-14,20H,5-6,8-9H2,1-3H3,(H,19,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMPAADIUPBXMT-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2895135.png)
![4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid](/img/structure/B2895138.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B2895139.png)
![3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2895140.png)
![3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one](/img/structure/B2895142.png)
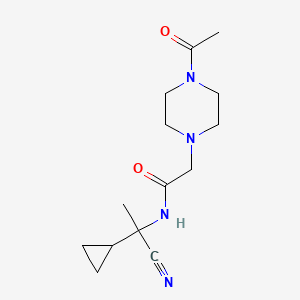

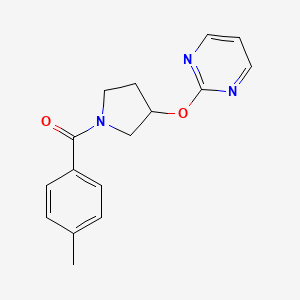
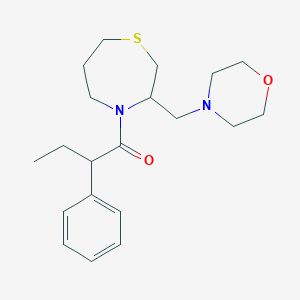
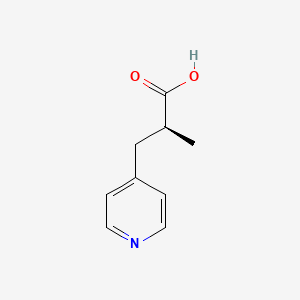
![2-chloro-N-{[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2895154.png)
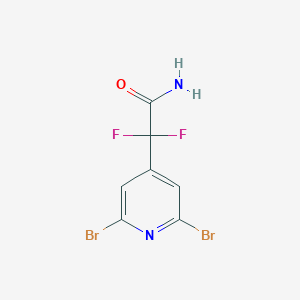
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2895156.png)
